molecular formula C22H15FN6O2 B11174921 N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide

Cat. No.: B11174921
M. Wt: 414.4 g/mol
InChI Key: MIZQLDRIVPDDQQ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide typically involves multiple steps, including the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the fluorophenyl group and benzamide moiety through various functional group transformations, such as halogenation, amination, and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Inhibition: Blocking key pathways involved in disease progression, such as angiogenesis or cell proliferation.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group but with different core structures.

    Benzamide Derivatives: Compounds with the benzamide moiety but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C22H15FN6O2

Molecular Weight

414.4 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzamide

InChI

InChI=1S/C22H15FN6O2/c1-13-18(14-7-9-16(23)10-8-14)20-25-24-19-17(29(20)26-13)11-12-28(22(19)31)27-21(30)15-5-3-2-4-6-15/h2-12H,1H3,(H,27,30)

InChI Key

MIZQLDRIVPDDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=CC=C4)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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